N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide
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Overview
Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted cyanophenyl group and a dimethylamino-substituted naphthyl group connected through an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide typically involves the following steps:
Formation of the oxalamide linkage: This can be achieved by reacting an oxalyl chloride with an amine derivative.
Introduction of the chloro-cyanophenyl group:
Attachment of the dimethylamino-naphthyl group: This involves the reaction of a naphthyl derivative with a dimethylamine group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It may be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide exerts its effects would depend on its interaction with molecular targets. This could involve binding to specific receptors or enzymes, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(phenyl)ethyl)oxalamide: Similar structure but with a phenyl group instead of a naphthyl group.
N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)acetamide: Similar structure but with an acetamide linkage instead of an oxalamide linkage.
Uniqueness
The unique combination of functional groups in N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide may confer specific properties that are not present in similar compounds. This could include unique reactivity, biological activity, or physical properties.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2/c1-28(2)21(19-9-5-7-15-6-3-4-8-18(15)19)14-26-22(29)23(30)27-20-12-17(24)11-10-16(20)13-25/h3-12,21H,14H2,1-2H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCWEGNXJHCTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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